molecular formula C20H23N3O5 B2809255 1-(3,4-Dimethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-58-9

1-(3,4-Dimethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2809255
CAS RN: 877640-58-9
M. Wt: 385.42
InChI Key: YVNJITBQIMOGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DMPOPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been shown to have significant effects on various biochemical and physiological processes in the body.

Scientific Research Applications

Anticancer Properties

A study on synthetic phenoxypyrimidine urea derivatives, including compounds similar to the one , showed that these compounds induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells. Specifically, one such compound, AKF-D52, was found to trigger both caspase-dependent and -independent pathways of apoptosis, and its anticancer effects were enhanced by inhibiting autophagy. This compound also demonstrated a capacity to suppress tumor growth in a xenograft mouse model, suggesting its potential as a therapeutic agent against lung cancer (Hyo-Sun Gil et al., 2021).

Antiproliferative Effects

Another study investigated the antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. The results highlighted significant antiproliferative effects across several cancer cell types, with one of the compounds showing potent inhibitory activity, suggesting the potential of these derivatives as new anticancer agents and possible BRAF inhibitors (Jian Feng et al., 2020).

Antimicrobial and Antifungal Activities

Research on novel imidazole ureas/carboxamides containing dioxaphospholanes demonstrated their synthesis and subsequent antimicrobial evaluation. These compounds, which include structural elements similar to the specified urea derivative, showed potential as antimicrobial and antifungal agents, indicating a wide range of applications in combating infections (V. Rani et al., 2014).

Corrosion Inhibition

A study on the corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic environments demonstrated that these compounds, including structures akin to the specified chemical, act as efficient corrosion inhibitors. This suggests their utility in protecting metal surfaces against corrosive damage, which has implications for industrial applications (B. Mistry et al., 2011).

Synthesis and Characterization of NLO Materials

The compound was utilized in the synthesis of new organic nonlinear optical (NLO) materials, showcasing its role in the development of compounds with potential applications in photonics and electronics. This highlights the compound's versatility in material science, particularly in creating substances with unique optical properties (V. Shettigar et al., 2006).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-7-5-15(6-8-16)23-12-14(11-19(23)24)22-20(25)21-13-4-9-17(27-2)18(10-13)28-3/h4-10,14H,11-12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJITBQIMOGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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